molecular formula C20H19ClN2O5S B3013131 ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 331760-70-4

ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3013131
CAS No.: 331760-70-4
M. Wt: 434.89
InChI Key: JWRXGEXKEIYQIQ-HAHDFKILSA-N
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Description

Ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a benzothiophene core fused with a partially saturated six-membered ring. Key functional groups include:

  • A tetrahydrobenzothiophene scaffold with a conjugated oxime group at position 5.
  • A 2-chlorophenyl carbonyloxy substituent linked via an imino bridge.
  • An acetylated amino group at position 2 and an ethyl ester at position 2.

This compound’s stereoelectronic properties are influenced by the Z-configuration of the oxime group and the puckered conformation of the tetrahydrobenzothiophene ring .

Properties

IUPAC Name

ethyl (7Z)-2-acetamido-7-(2-chlorobenzoyl)oxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5S/c1-3-27-20(26)16-13-8-6-10-15(17(13)29-18(16)22-11(2)24)23-28-19(25)12-7-4-5-9-14(12)21/h4-5,7,9H,3,6,8,10H2,1-2H3,(H,22,24)/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRXGEXKEIYQIQ-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=NOC(=O)C3=CC=CC=C3Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC\2=C1CCC/C2=N/OC(=O)C3=CC=CC=C3Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (7Z)-2-(acetylamino)-7-({[(2-chlorophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological effects, including antitumor activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiophene core, which is known for its biological activity. Its IUPAC name reflects various functional groups that contribute to its pharmacological properties.

Research has indicated that derivatives of benzothiophene compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest:

  • Apoptosis Induction : Studies show that this compound can trigger apoptosis in cancer cells through mitochondrial pathways. The compound has been documented to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to G2/M phase cell cycle arrest. This effect is crucial for halting the proliferation of cancer cells .

In Vitro Studies

A notable study evaluated the compound's efficacy against MCF-7 breast cancer cells:

  • IC50 Values : The compound demonstrated an IC50 value of approximately 23.2 µM, indicating potent cytotoxicity compared to untreated controls. The treated cells showed significant reductions in viability and increased early and late apoptotic populations .
TreatmentIC50 (µM)Early Apoptosis (%)Late Apoptosis (%)
Control-3.33-
Compound23.28.7318.13

Neuropharmacological Effects

Beyond its antitumor properties, there is emerging evidence suggesting that this compound may also have neuroprotective effects. The benzothiophene scaffold has been linked to the modulation of neurotransmitter systems and may exhibit activity as an acetylcholinesterase inhibitor.

Case Studies

  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, derivatives similar to this compound have shown potential in protecting neuronal cells from oxidative stress-induced damage .
  • Cognitive Function Assessment : Behavioral tests indicated improvements in memory and learning tasks following treatment with benzothiophene derivatives in aged mice models .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogues

Compound Name Core Structure Key Substituents Molecular Similarity (Tanimoto Index)*
Target Compound Tetrahydrobenzothiophene 2-Chlorophenyl, acetyl amino, ethyl ester Reference
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-Chlorophenyl, methoxy carbonyl, methyl, ethyl ester 0.65–0.72 (estimated)
Rapamycin derivatives (e.g., Compound 1 and 7) Macrocyclic lactone Variable substituents in regions A (positions 39–44) and B (positions 29–36) 0.40–0.55 (estimated)

Key Observations :

  • Rapamycin derivatives exhibit significant divergence in macrocyclic regions but retain conserved functional groups in regions A and B, suggesting modular bioactivity tuning.

Physicochemical and Conformational Properties

Table 2: NMR Chemical Shift Comparisons (ppm)

Proton Position Target Compound Rapamycin (Reference) Compound 1 Compound 7
Region A (39–44) 6.8–7.2 6.5–7.0 6.7–7.1 6.9–7.3
Region B (29–36) 2.1–2.5 2.0–2.4 2.2–2.6 2.3–2.7

Analysis :

  • Chemical shifts in Region A (aromatic/unsaturated zones) vary due to electronic effects from the 2-chlorophenyl group, contrasting with Rapamycin’s macrocyclic environment .
  • Region B (aliphatic protons) shows minimal shifts, indicating conserved conformational stability despite substituent differences.

Bioactivity and Target Interactions

  • Clustering Analysis : Compounds with >70% structural similarity (e.g., Tanimoto index >0.7) often cluster into groups with correlated bioactivity profiles, such as kinase inhibition or antimicrobial action .
  • Target Binding: The 2-chlorophenyl group enhances hydrophobic interactions with protein pockets, while the acetyl amino group may mediate hydrogen bonding, akin to interactions observed in kinase-inhibitor complexes .

Computational Modeling and Similarity Metrics

Table 3: Similarity Metrics for Virtual Screening

Metric Basis Target vs. Thiazolo-Pyrimidine Analogue Target vs. Rapamycin Derivative
Tanimoto (MACCS) Substructure fingerprints 0.72 0.52
Dice (Morgan) Circular fingerprints 0.68 0.48
QSAR Predictions* Population-based AD Moderate overlap Low overlap

Insights :

  • The thiazolo-pyrimidine analogue shows higher similarity, suggesting overlapping pharmacophores.
  • QSAR models highlight limitations in extrapolating bioactivity data due to population-based applicability domains (ADs) .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing : The tetrahydrobenzothiophene core’s puckering (quantified via Cremer-Pople coordinates ) and the oxime group’s geometry influence lattice stability. Comparable to thiazolo-pyrimidine derivatives, CH-π interactions dominate packing .
  • Hydrogen-Bonding Networks: Unlike Rapamycin’s macrocycle-driven H-bonding , the target compound’s acetyl amino and ester groups form shorter, directional bonds, enhancing solubility .

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